molecular formula C16H21NO3 B2814921 tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate CAS No. 2172097-20-8

tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate

Cat. No.: B2814921
CAS No.: 2172097-20-8
M. Wt: 275.348
InChI Key: UXHXLQQXSWAGPW-UHFFFAOYSA-N
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Description

tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate is a chemical compound with the molecular formula C15H19NO3 It is known for its unique structure, which includes a tert-butyl carbamate group attached to a tetrahydronaphthalenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate typically involves the reaction of 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ylmethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-11-7-8-13-12(9-11)5-4-6-14(13)18/h7-9H,4-6,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHXLQQXSWAGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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